

In-Depth Technical Guide to ACT-178882: A Novel Renin Inhibitor

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Compound of Interest

Compound Name: ACT 178882

Cat. No.: B1664355

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Core Compound Identification

ACT-178882, also identified as MK-1597, is a potent and selective direct renin inhibitor. As an investigational compound, its public record can be limited. However, through scientific literature, key identifiers have been established.

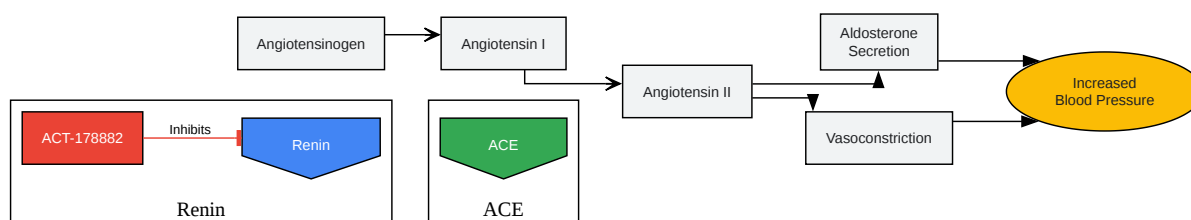
| Identifier | Value |
|-------------------|---|
| Compound Name | ACT-178882 |
| Synonym | MK-1597 |
| CAS Number | 1265311-50-3 |
| Molecular Formula | C ₃₁ H ₄₅ N ₅ O ₅ |
| Molecular Weight | 583.72 g/mol |

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

ACT-178882 functions as a direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion

of angiotensinogen to angiotensin I, ACT-178882 effectively downregulates the entire RAAS cascade. This mechanism is pivotal in controlling blood pressure and fluid balance.

The RAAS pathway is a critical regulator of cardiovascular homeostasis. Dysregulation of this system is a key contributor to the pathophysiology of hypertension.



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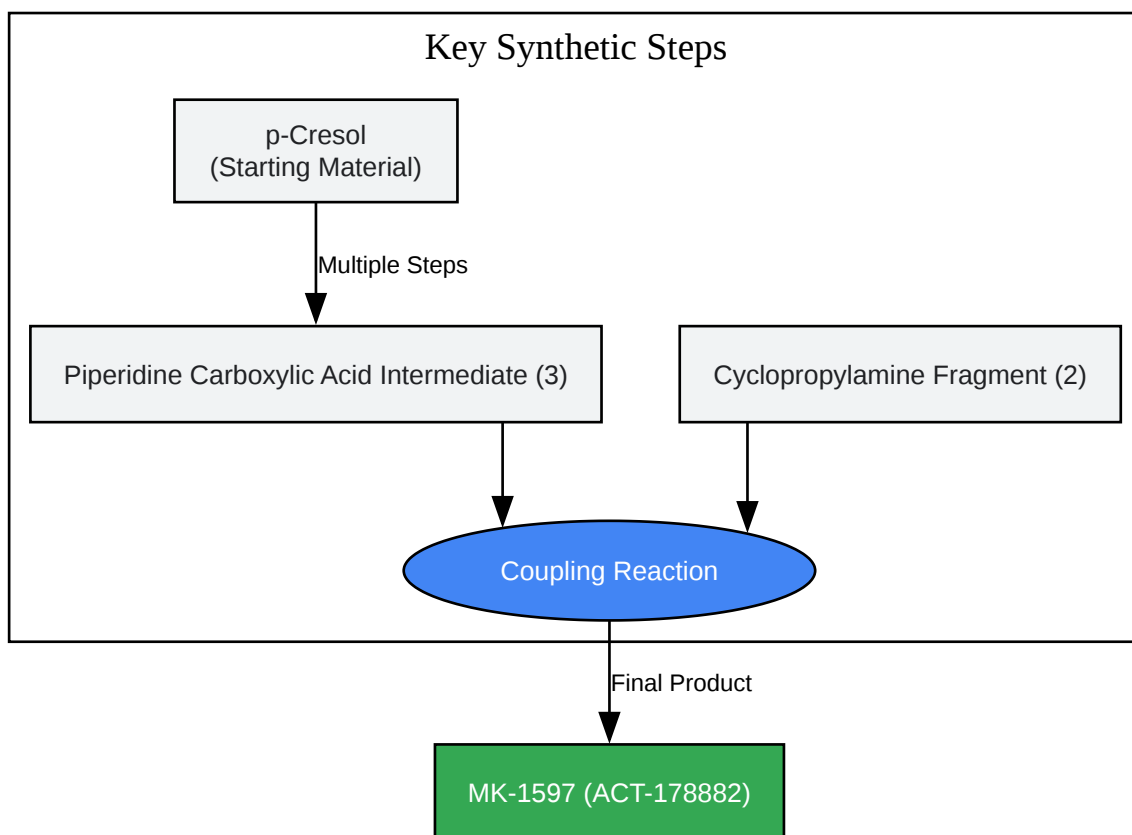
Diagram 1: Mechanism of Action of ACT-178882 in the RAAS Pathway.

Experimental Protocols

A key publication, "A Practical Synthesis of Renin Inhibitor MK-1597 (ACT-178882) via Catalytic Enantioselective Hydrogenation and Epimerization of Piperidine Intermediate" in The Journal of Organic Chemistry, outlines the chemical synthesis of this compound. While the full detailed protocol is proprietary, the general workflow is described.

General Synthetic Workflow

The synthesis of ACT-178882 (MK-1597) is a multi-step process. The core of the synthesis involves the coupling of two key fragments: a piperidine carboxylic acid intermediate and a cyclopropylamine fragment. The stereochemistry of the molecule is established through catalytic asymmetric hydrogenation.



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Diagram 2: High-level synthetic workflow for ACT-178882 (MK-1597).

Quantitative Data

Clinical studies have provided pharmacokinetic data for ACT-178882. The following table summarizes key parameters from a drug-drug interaction study.

| Parameter | Value (without Diltiazem) | Value (with Diltiazem) | Unit |
|------------------|---------------------------|------------------------|---------|
| C _{max} | 26.8 (20.1-35.8) | 43.5 (36.8-51.4) | ng/mL |
| AUC _∞ | 454 (351-587) | 918 (781-1078) | ng·h/mL |
| t _{max} | 3.5 | 5.0 | h |
| t _{1/2} | 22.9 | 24.2 | h |

Data presented as
mean (95%
Confidence Interval)
where applicable.

This data indicates that co-administration with diltiazem, a moderate CYP3A4 inhibitor, significantly increases the plasma concentration of ACT-178882, suggesting that it is a substrate for the CYP3A4 enzyme.[1]

Conclusion

ACT-178882 (MK-1597) is a direct renin inhibitor with potential for the treatment of hypertension. Its mechanism of action, centered on the inhibition of the rate-limiting step of the RAAS, offers a targeted approach to blood pressure control. Further research and clinical trials will be necessary to fully elucidate its therapeutic potential and safety profile.

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References

- 1. Drug-drug interaction study of ACT-178882, a new renin inhibitor, and diltiazem in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
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